molecular formula C10H7Cl2N3 B1424922 2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine CAS No. 260045-66-7

2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine

Cat. No. B1424922
M. Wt: 240.09 g/mol
InChI Key: CHNMIOTYEQOALT-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C10H7Cl2N3 . It is a type of pyrimidine derivative, which are aromatic heterocyclic compounds known for their wide range of pharmacological effects .

Scientific Research Applications

Synthesis and Structural Analysis

2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine and its derivatives have been studied extensively in the context of synthesis and structural analysis. Research has demonstrated the synthesis of various derivatives through methods like the aza-Wittig reaction, as well as characterizing their structures using techniques such as X-ray analysis (Liu, He, & Ding, 2007). Similar studies have been conducted on related compounds like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Synthesis of New Derivatives and Biological Activity

The compound has been used as a precursor for synthesizing new pyrimidine derivatives, employing reactions like Suzuki cross-coupling. Such derivatives have been tested for biological activities like microbial inhibition, showing varying degrees of sensitivity against different bacterial isolates (Jafar et al., 2013). This research underlines the compound's potential in developing new therapeutic agents.

Quantum Chemical Characterization

Studies have also focused on the quantum chemical characterization of derivatives, investigating hydrogen bonding sites through methods like molecular electrostatic potential maps and energetic parameters of complexation reactions. This research aids in understanding the fundamental properties of the compound and its derivatives (Traoré et al., 2017).

Docking Studies and Synthesis Methods

There are also studies that have developed methods for synthesizing derivatives of this compound and conducted docking studies to predict their interactions with biological targets. This approach is crucial in drug design and understanding the potential therapeutic applications of these compounds (Bommeraa, Merugu, & Eppakayala, 2019).

Anticancer Potential

Some derivatives of 2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine have been designed and synthesized with a focus on their anticancer activities. These compounds have been screened against various cancer cell lines, showing promising results, especially in lung cancer cell lines (Rashid et al., 2014).

properties

IUPAC Name

2-chloro-N-(3-chlorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c11-7-2-1-3-8(6-7)14-9-4-5-13-10(12)15-9/h1-6H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNMIOTYEQOALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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